6,7-Dichloroquinoline

Descripción general

Descripción

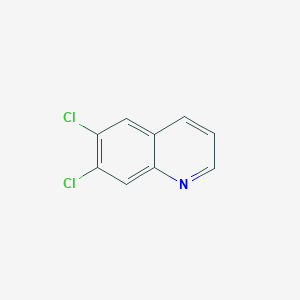

6,7-Dichloroquinoline is an organic compound with the molecular formula C9H5Cl2N. It belongs to the quinoline family, characterized by a double-ring structure that includes a benzene ring fused to a pyridine ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 4-hydroxy-7-chloroquinoline with phosphorus oxychloride to produce this compound . Another approach involves the condensation of 3-chloroaniline with diethyl ethoxymethylene malonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. For instance, the use of 10% sodium hydroxide solution for hydrolysis and acid adjustment, followed by chlorination with phosphorus oxychloride, is a common industrial method .

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Dichloroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form quinoline-para-quinones or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions with diamine derivatives in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like thiosemicarbazide are used under mild conditions.

Oxidation: Transition metal dimers are often employed.

Coupling Reactions: Palladium catalysts are used in the presence of suitable ligands.

Major Products:

Nucleophilic Substitution: Produces derivatives like 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide.

Oxidation: Forms quinoline-para-quinones.

Coupling Reactions: Yields N,N′-diaryl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

6,7-Dichloroquinoline derivatives have demonstrated considerable antimicrobial properties. The synthesis of various derivatives has been explored to enhance their efficacy against a range of pathogens.

- Study Findings : Research indicates that some synthesized derivatives exhibit potent antibacterial and antifungal activities. For instance, compounds derived from 7-chloroquinoline showed significant activity against both Gram-positive and Gram-negative bacteria and fungi, making them potential candidates for new antimicrobial agents .

Antimalarial Properties

The compound is primarily recognized for its role as an intermediate in the synthesis of antimalarial drugs.

- Mechanism of Action : this compound acts by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that it exhibits low IC50 values, indicating high potency against both chloroquine-sensitive and resistant strains .

- Case Study : A study reported that 4,7-dichloroquinoline derivatives demonstrated significant antiplasmodial activity with IC50 values ranging from 6.7 nM to 8.5 nM against various strains of P. falciparum . This highlights the compound's potential in developing new antimalarial therapies.

Anticancer Activity

Recent research has also focused on the anticancer applications of this compound.

- Cytotoxicity Studies : Compounds derived from this quinoline have been evaluated for their cytotoxic effects across multiple cancer cell lines. Notably, hydrazone derivatives of 7-chloroquinoline exhibited submicromolar GI50 values against various tumor types, including leukemia and breast cancer .

- Mechanism Insights : The anticancer mechanisms include inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound involves several methodologies that enhance its therapeutic potential.

- Synthesis Techniques : Modern synthetic approaches utilize ultrasound irradiation to produce derivatives with improved yields and purity. This method aligns with sustainable chemistry practices by reducing reaction times compared to traditional thermal methods .

- Derivatives Evaluation : New derivatives are continually being synthesized and evaluated for their biological activities, expanding the scope of applications in medicinal chemistry .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 6,7-Dichloroquinoline involves its interaction with specific molecular targets. For instance, in antimalarial applications, it inhibits the heme polymerase enzyme in malarial trophozoites, leading to the accumulation of toxic heme and subsequent parasite death . In anticancer research, it may inhibit the PI3K enzyme, thereby affecting cell cycle progression and inducing apoptosis .

Comparación Con Compuestos Similares

6,7-Dichloroquinoline is often compared with other quinoline derivatives such as:

Chloroquine: A well-known antimalarial drug with a similar structure but different substitution patterns.

Mefloquine: Another antimalarial agent with a more complex structure.

Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used in the treatment of autoimmune diseases.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Actividad Biológica

6,7-Dichloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by data tables and case studies.

Synthesis and Structural Modifications

The synthesis of this compound derivatives often involves palladium-catalyzed reactions and other methodologies that enhance their biological activity. For instance, modifications at various positions of the quinoline ring can lead to compounds with improved potency against specific pathogens or cancer cell lines.

Table 1: Summary of Synthesized Derivatives and Their Activities

| Compound | Synthesis Method | Activity | IC50 (µM) |

|---|---|---|---|

| Compound 1 | Palladium-Catalyzed | Antimalarial | 35.29 |

| Compound 2 | Click Chemistry | Antitumor (MCF-7) | 21.41 |

| Compound 3 | Modification at C2 | Antimalarial | 25.37 |

Antimalarial Activity

This compound and its derivatives exhibit notable antimalarial properties. Studies have shown that these compounds can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

In vitro assays have demonstrated varying degrees of effectiveness among different derivatives:

- Compound 1: IC50 = 35.29 µM

- Compound 2: IC50 = 25.37 µM

- Compound 3: IC50 = 42.61 µM

These values indicate that certain modifications can significantly enhance antimalarial potency, particularly through the introduction of electron-donating groups which facilitate interactions with the target proteins in the parasite .

Table 2: In Vitro Antimalarial Activity Against P. falciparum

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 35.29 | Inhibition of heme polymerization |

| Compound 2 | 25.37 | Disruption of protein synthesis |

| Compound 3 | 42.61 | Interference with nucleic acid metabolism |

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The results indicate that certain derivatives possess significant cytotoxic effects.

- Compound A: IC50 = 21.41 µM against HCT-116

- Compound B: IC50 = 50.03 µM against HeLa

- Compound C: IC50 = 27.26 µM against HCT-116

These findings suggest that structural modifications can lead to increased selectivity and potency against cancer cells while maintaining low toxicity towards normal cells .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 21.41 |

| Compound B | HeLa | 50.03 |

| Compound C | HCT-116 | 27.26 |

The mechanisms underlying the biological activities of this compound involve several pathways:

-

Antimalarial Mechanism:

- Inhibition of heme polymerization, leading to toxic accumulation within the parasite.

- Disruption of protein synthesis essential for parasite survival.

-

Anticancer Mechanism:

- Induction of apoptosis in cancer cells via activation of caspase pathways.

- Inhibition of key enzymes involved in DNA replication and repair.

Case Studies

Recent studies have provided insights into the efficacy and safety profiles of various derivatives:

- A study on compound modifications indicated that introducing methoxy groups significantly improved antimalarial activity due to enhanced electron donation capabilities .

- Another investigation highlighted the anticancer effects on MCF-7 cells, where certain derivatives showed selective toxicity without affecting normal cell lines .

Propiedades

IUPAC Name |

6,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEBOQZMOGFLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561531 | |

| Record name | 6,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40635-11-8 | |

| Record name | 6,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.